molecular formula C20H19NO2S B13148481 2,5-Dimethyl-N,N-diphenylbenzenesulfonamide

2,5-Dimethyl-N,N-diphenylbenzenesulfonamide

Cat. No.: B13148481
M. Wt: 337.4 g/mol
InChI Key: HEQLHGPVLIYOCA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N,N-diphenylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-N,N-diphenylbenzenesulfonamide typically involves the sulfonation of 2,5-dimethylbenzenesulfonyl chloride with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2,5-Dimethylbenzenesulfonyl chloride} + \text{Diphenylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and control the reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-N,N-diphenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,5-Dimethyl-N,N-diphenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N,N-diphenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and exert various biological effects.

Comparison with Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

Uniqueness: 2,5-Dimethyl-N,N-diphenylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual aromatic rings and sulfonamide group make it a versatile compound for various applications.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

2,5-dimethyl-N,N-diphenylbenzenesulfonamide

InChI

InChI=1S/C20H19NO2S/c1-16-13-14-17(2)20(15-16)24(22,23)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3

InChI Key

HEQLHGPVLIYOCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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